molecular formula C18H26N2O5 B1412373 (3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione CAS No. 162715-73-3

(3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione

Cat. No. B1412373
CAS RN: 162715-73-3
M. Wt: 350.4 g/mol
InChI Key: WSWKMDDERUZYBW-INIZCTEOSA-N
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Description

(3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione is a useful research compound. Its molecular formula is C18H26N2O5 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Psychotic and Mood Disorder Treatment

  • Lurasidone, a benzisothiazole derivative containing piperazine, has shown efficacy and safety in treating psychotic and mood disorders. It is recognized for its low risk of weight gain, metabolic or cardiac abnormalities, and is approved for schizophrenia and acute bipolar depression treatment (Pompili et al., 2018).

2. Piperazine Derivatives in Drug Design

  • Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design, offering a wide range of therapeutic uses such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory properties. Modification of the piperazine nucleus substantially alters the medicinal potential of the resulting molecules (Rathi et al., 2016).

3. Anti-Mycobacterial Activity

  • Piperazine derivatives show significant anti-mycobacterial properties, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review highlights the structure-activity relationship of potent piperazine-based anti-TB molecules (Girase et al., 2020).

4. Nucleus in Antipsychotic Agents

  • Arylcycloalkylamines, such as phenyl piperidines and piperazines, form pharmacophoric groups in several antipsychotic agents. These moieties have been shown to improve potency and selectivity of binding affinity at D2-like receptors, which are crucial in treating psychiatric disorders (Sikazwe et al., 2009).

5. Interaction with DNA Minor Groove

  • Piperazine derivatives, like Hoechst 33258, bind to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These compounds are used in chromosome and nuclear staining, analysis of DNA content values, and have potential as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

properties

IUPAC Name

(3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-13(2)9-16-18(22)20(25-12-23-3)17(21)11-19(16)10-14-5-7-15(24-4)8-6-14/h5-8,13,16H,9-12H2,1-4H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWKMDDERUZYBW-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N(C(=O)CN1CC2=CC=C(C=C2)OC)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N(C(=O)CN1CC2=CC=C(C=C2)OC)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione
Reactant of Route 2
(3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione
Reactant of Route 3
(3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione
Reactant of Route 4
Reactant of Route 4
(3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione
Reactant of Route 5
(3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione
Reactant of Route 6
(3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione

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